4-bromo-1,2-thiazole-5-carbonitrile
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Overview
Description
4-bromo-1,2-thiazole-5-carbonitrile is a heterocyclic compound containing a thiazole ring substituted with a bromine atom at the 4-position and a cyano group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-1,2-thiazole-5-carbonitrile typically involves the bromination of 1,2-thiazole-5-carbonitrile. One common method includes the reaction of 1,2-thiazole-5-carbonitrile with bromine in the presence of a suitable solvent such as acetic acid or chloroform. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
4-bromo-1,2-thiazole-5-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents (e.g., DMF or DMSO).
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and bases like potassium carbonate in solvents like toluene or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 4-amino-1,2-thiazole-5-carbonitrile, while coupling reactions can produce various biaryl or heteroaryl derivatives.
Scientific Research Applications
4-bromo-1,2-thiazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Employed in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 4-bromo-1,2-thiazole-5-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine and cyano groups can influence the compound’s reactivity and binding affinity, making it a valuable scaffold for drug design.
Comparison with Similar Compounds
Similar Compounds
4-chloro-1,2-thiazole-5-carbonitrile: Similar structure but with a chlorine atom instead of bromine.
4-fluoro-1,2-thiazole-5-carbonitrile: Contains a fluorine atom at the 4-position.
1,2-thiazole-5-carbonitrile: Lacks the halogen substitution at the 4-position.
Uniqueness
4-bromo-1,2-thiazole-5-carbonitrile is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine atom’s size and electron-withdrawing properties can affect the compound’s interactions with other molecules, making it distinct from its chloro and fluoro analogs.
Properties
CAS No. |
2285215-08-7 |
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Molecular Formula |
C4HBrN2S |
Molecular Weight |
189.04 g/mol |
IUPAC Name |
4-bromo-1,2-thiazole-5-carbonitrile |
InChI |
InChI=1S/C4HBrN2S/c5-3-2-7-8-4(3)1-6/h2H |
InChI Key |
DRUPEVVGCPZELM-UHFFFAOYSA-N |
Canonical SMILES |
C1=NSC(=C1Br)C#N |
Purity |
95 |
Origin of Product |
United States |
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